N-[3-(2-furyl)propyl]-4-{[(4-methyl-1-piperazinyl)sulfonyl]methyl}benzamide -

N-[3-(2-furyl)propyl]-4-{[(4-methyl-1-piperazinyl)sulfonyl]methyl}benzamide

Catalog Number: EVT-4609549
CAS Number:
Molecular Formula: C20H27N3O4S
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]benzamide methanesulphonate (Imatinib mesylate)

Relevance: While structurally distinct from the target compound, Imatinib mesylate shares a key structural feature: the presence of a 4-methylpiperazine ring. In imatinib mesylate, this ring is directly attached to a phenyl ring, whereas in the target compound, it is part of a sulfonamide group linked to the benzamide core. Despite these differences, the shared 4-methylpiperazine moiety suggests a potential for overlapping biological activities or targeting similar biological pathways. []

3-(2-Imidazo[1,2-b]pyridazin-3-yl-ethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-benzamide (Ponatinib) and its Salts

    Ponatinib bromhydrate: This salt form is explicitly discussed in the context of patent applications, outlining its synthesis and potential applications. []

    Ponatinib hydrochloride: This salt form is investigated for its crystalline modifications and amorphous forms, highlighting its pharmaceutical importance. []

Relevance: Similar to Imatinib mesylate, Ponatinib and its salts share the 4-methylpiperazine ring with the target compound N-[3-(2-furyl)propyl]-4-{[(4-methyl-1-piperazinyl)sulfonyl]methyl}benzamide. In Ponatinib, the 4-methylpiperazine is connected to a central phenyl ring via a methylene linker. This structural similarity suggests that the target compound may exhibit some similar biological activities or target related pathways as Ponatinib, potentially including kinase inhibition. [, ]

4-Alkoxy-2-[2-hydroxy-3-(4-o,m,p-halogenoaryl-1-piperazinyl)propyl]-6-methyl-1H-pyrrolo-[3,4-c]pyridine-1,3(2H)-diones

Compound Description: This group of compounds exhibits notable analgesic and sedative activities. Their synthesis and pharmacological evaluation revealed their superior analgesic properties compared to acetylsalicylic acid in the "writhing syndrome" test. Some compounds within this group also showed antinociceptive activity in the "hot plate" test and significantly suppressed spontaneous locomotor activity in mice. [, ]

Relevance: Although structurally different from N-[3-(2-furyl)propyl]-4-{[(4-methyl-1-piperazinyl)sulfonyl]methyl}benzamide, this class of compounds highlights the relevance of substituted piperazine rings in modulating pain perception and central nervous system activity. Notably, the presence of halogens on the aryl group attached to the piperazine ring significantly influences the pharmacological properties of these compounds. While the target compound does not have the same core structure, the presence of a substituted piperazine ring suggests a potential for shared biological activity, particularly in relation to pain modulation. [, ]

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: These compounds are characterized by a benzamide core structure with a sulfonamide group attached to a cyclohexadienone ring. The research investigates their chemical reactivity, particularly their susceptibility to nucleophilic addition reactions with hydrogen halides and thiocyanate ions. This work explores the influence of steric factors on their reactivity and provides insights into the potential biological activities of their derivatives, including Insulysin inhibition, CTGF expression inhibition, Glutamyl endopeptidase II inhibition, and Transcription factor STAT3 inhibition. []

Relevance: This class of compounds emphasizes the importance of the benzamide core structure and its modification for achieving specific biological activities. Although the target compound, N-[3-(2-furyl)propyl]-4-{[(4-methyl-1-piperazinyl)sulfonyl]methyl}benzamide, does not possess the cyclohexadienone ring present in these compounds, the shared benzamide core and the presence of a sulfonyl group highlight the potential for similar chemical reactivity and potential for pharmacological activity. []

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: ZENECA ZD3523 is a potent and orally active leukotriene receptor antagonist. It exhibits high affinity for leukotriene receptors, particularly LTD4 receptors, effectively blocking leukotriene-mediated bronchoconstriction. Its development focused on optimizing the amide substituent to achieve enhanced potency and selectivity for leukotriene receptors. []

Relevance: This compound shares the benzamide core structure and a sulfonamide group with N-[3-(2-furyl)propyl]-4-{[(4-methyl-1-piperazinyl)sulfonyl]methyl}benzamide. Although their overall structures differ significantly, the presence of these common features suggests that the target compound may also interact with similar biological targets, potentially exhibiting some degree of leukotriene receptor antagonism. []

Properties

Product Name

N-[3-(2-furyl)propyl]-4-{[(4-methyl-1-piperazinyl)sulfonyl]methyl}benzamide

IUPAC Name

N-[3-(furan-2-yl)propyl]-4-[(4-methylpiperazin-1-yl)sulfonylmethyl]benzamide

Molecular Formula

C20H27N3O4S

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C20H27N3O4S/c1-22-11-13-23(14-12-22)28(25,26)16-17-6-8-18(9-7-17)20(24)21-10-2-4-19-5-3-15-27-19/h3,5-9,15H,2,4,10-14,16H2,1H3,(H,21,24)

InChI Key

RFYPXCCACYNEDC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NCCCC3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.